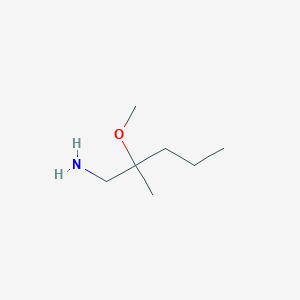
2-Methoxy-2-methylpentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-2-methylpentan-1-amine is an organic compound with the molecular formula C7H17NO It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon atom that is also bonded to a methoxy group (-OCH3) and a methyl group (-CH3)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methylpentan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-2-methylpentan-1-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process would likely include steps such as distillation and purification to ensure the final product meets the desired specifications.
化学反应分析
Types of Reactions
2-Methoxy-2-methylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
科学研究应用
2-Methoxy-2-methylpentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Methoxy-2-methylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methoxy-2-methylpropan-1-amine: Similar structure but with a different carbon chain length.
2-Methoxy-3-methylpentan-1-amine: Similar structure with a different position of the methoxy group.
2-Methoxy-2-methylbutan-1-amine: Similar structure with a shorter carbon chain.
Uniqueness
2-Methoxy-2-methylpentan-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
17697-32-4 |
|---|---|
分子式 |
C7H17NO |
分子量 |
131.22 g/mol |
IUPAC 名称 |
2-methoxy-2-methylpentan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-4-5-7(2,6-8)9-3/h4-6,8H2,1-3H3 |
InChI 键 |
WRAHVOABERQQLB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(CN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





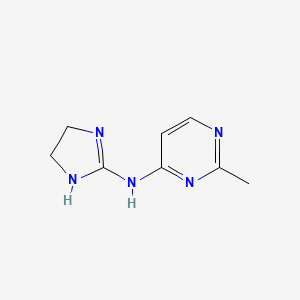
![2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B13102173.png)

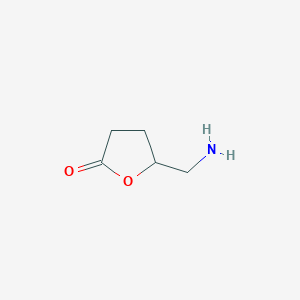
![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)
![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)
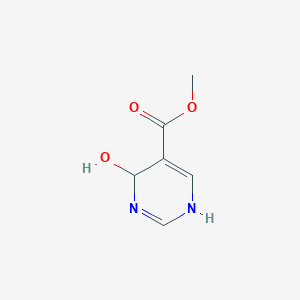
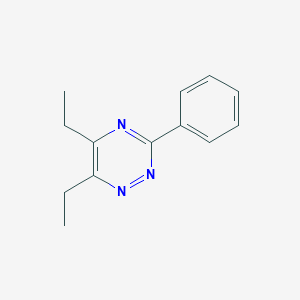
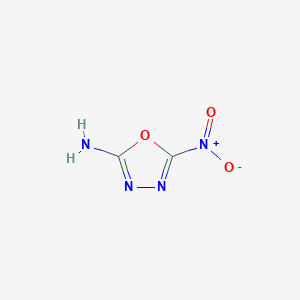
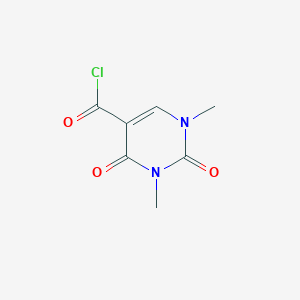
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13102221.png)
